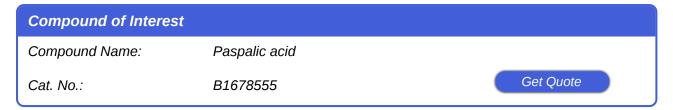


Paspalic Acid: A Comprehensive Technical Guide to its Structure and Stereochemistry

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For Researchers, Scientists, and Drug Development Professionals

Introduction

Paspalic acid is a tetracyclic indole alkaloid belonging to the ergoline family. It serves as a crucial intermediate in the biosynthesis of numerous pharmacologically significant ergot alkaloids, most notably as the direct precursor to lysergic acid. Understanding the precise structure and stereochemistry of **paspalic acid** is fundamental for the synthesis, derivatization, and biological investigation of this important class of compounds. This technical guide provides an in-depth analysis of the molecular architecture of **paspalic acid**, supported by available spectroscopic data, and outlines key experimental methodologies for its characterization.

Molecular Structure and Stereochemistry

Paspalic acid, with the chemical formula C₁₆H₁₆N₂O₂, possesses a rigid, tetracyclic ergoline ring system. Its systematic IUPAC name is (6aR,10aR)-7-methyl-6,6a,8,10a-tetrahydro-4H-indolo[4,3-fg]quinoline-9-carboxylic acid[1]. The structure features a carboxylic acid group at position C-8 and a double bond between C-8 and C-9.

The stereochemistry of **paspalic acid** is defined by two chiral centers at positions C-6a and C-10a. The absolute configuration of the naturally occurring enantiomer is (6aR, 10aR)[1]. This specific spatial arrangement of atoms is critical for its biological activity and its role as a precursor in the stereospecific enzymatic synthesis of other ergot alkaloids.



Physicochemical Properties

A summary of the key physicochemical properties of **paspalic acid** is presented in the table below.

Property	Value	Reference
Molecular Formula	C16H16N2O2	[1]
Molecular Weight	268.31 g/mol	[1]
IUPAC Name	(6aR,10aR)-7-methyl- 6,6a,8,10a-tetrahydro-4H- indolo[4,3-fg]quinoline-9- carboxylic acid	[1]
Canonical SMILES	CN1CC(=C[C@H]2[C@H]1CC 3=CNC4=CC=CC2=C34)C(=O)O	[1]
InChlKey	RJNCJTROKRDRBW- TZMCWYRMSA-N	[1]
CAS Number	5516-88-1	[1]

Spectroscopic Data for Structural Elucidation

The structural and stereochemical assignment of **paspalic acid** relies on a combination of spectroscopic techniques. While a complete, publicly available dataset of assigned spectral peaks for **paspalic acid** is not readily found in the literature, the expected characteristic signals based on its functional groups are discussed below.

Nuclear Magnetic Resonance (NMR) Spectroscopy

• ¹H NMR: The proton NMR spectrum of **paspalic acid** is expected to be complex due to the numerous protons in distinct chemical environments within the rigid ring structure. Key signals would include those for the aromatic protons of the indole ring, the olefinic proton at C-9, the N-methyl protons, and the aliphatic protons of the C and D rings. The coupling



patterns and chemical shifts of the protons at the stereocenters (C-6a and C-10a) are crucial for confirming the relative stereochemistry.

• ¹³C NMR: The carbon NMR spectrum would provide signals for all 16 carbon atoms. The carbonyl carbon of the carboxylic acid would appear significantly downfield. The sp² carbons of the aromatic indole ring and the C-8/C-9 double bond would resonate in the typical olefinic/aromatic region. The sp³ carbons of the tetracyclic system, including the stereocenters, would appear in the aliphatic region.

Infrared (IR) Spectroscopy

The IR spectrum of **paspalic acid** would be characterized by absorption bands corresponding to its key functional groups.

Functional Group	Expected Absorption Range (cm ⁻¹)
O-H stretch (carboxylic acid)	3300 - 2500 (broad)
C-H stretch (aromatic)	3100 - 3000
C-H stretch (aliphatic)	3000 - 2850
C=O stretch (carboxylic acid)	1760 - 1690
C=C stretch (alkene and aromatic)	1680 - 1450
C-N stretch	1350 - 1000

Mass Spectrometry (MS)

Mass spectrometry is a critical tool for determining the molecular weight and fragmentation pattern of **paspalic acid**. In electrospray ionization (ESI) mass spectrometry, **paspalic acid** is expected to show a prominent protonated molecular ion [M+H]⁺ at m/z 269. Fragmentation patterns in tandem MS (MS/MS) would likely involve the loss of water (-18 Da) and carbon dioxide (-44 Da) from the carboxylic acid group, as well as characteristic cleavages of the ergoline ring system.

Experimental Protocols

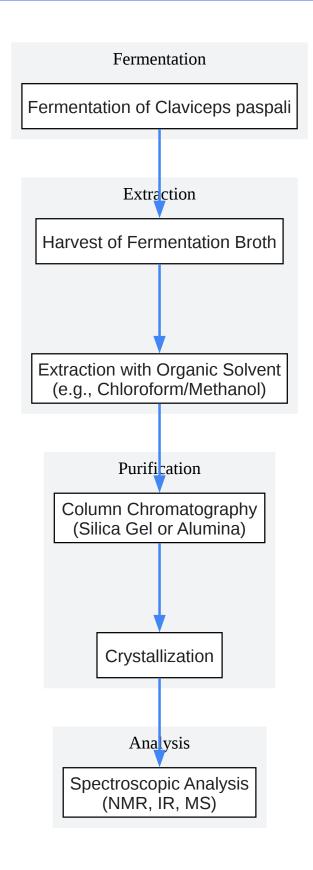


Detailed experimental protocols for the isolation and comprehensive structural elucidation of **paspalic acid** are not extensively published as standalone procedures. However, methodologies can be inferred from studies focusing on the production and analysis of ergot alkaloids.

Isolation and Purification of Paspalic Acid

Paspalic acid is typically produced via fermentation using strains of the fungus Claviceps paspali. The following is a generalized workflow for its isolation and purification.





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Caption: Generalized workflow for the isolation and purification of **paspalic acid**.



- Fermentation: Culturing of a high-yielding strain of Claviceps paspali in a suitable nutrient medium under controlled conditions to promote the biosynthesis of **paspalic acid**.
- Extraction: The fermentation broth is harvested, and the mycelium is separated from the supernatant. **Paspalic acid**, along with other alkaloids, is extracted from the mycelium and/or the supernatant using a suitable organic solvent system, often a mixture of chloroform and methanol.
- Purification: The crude extract is subjected to chromatographic techniques, such as column chromatography on silica gel or alumina, to separate paspalic acid from other related alkaloids and impurities.
- Crystallization: The purified paspalic acid fraction is concentrated, and the compound is crystallized from an appropriate solvent or solvent mixture to yield a pure crystalline solid.

Structural and Stereochemical Determination

3.2.1. NMR Spectroscopy Protocol

- Sample Preparation: Dissolve a precisely weighed sample of purified paspalic acid (typically 5-10 mg) in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
- ¹H NMR Spectroscopy: Acquire a one-dimensional ¹H NMR spectrum. Typical parameters include a 400-600 MHz spectrometer, a 30-degree pulse angle, a relaxation delay of 1-2 seconds, and a sufficient number of scans to achieve a good signal-to-noise ratio.
- ¹³C NMR Spectroscopy: Acquire a one-dimensional ¹³C NMR spectrum using a protondecoupled pulse sequence. A larger number of scans will be required compared to ¹H NMR due to the low natural abundance of ¹³C.
- 2D NMR Spectroscopy: To unambiguously assign all proton and carbon signals and to determine the stereochemistry, a suite of 2D NMR experiments should be performed. This includes:
 - COSY (Correlation Spectroscopy): To identify proton-proton spin-spin coupling networks.



- HSQC (Heteronuclear Single Quantum Coherence): To correlate directly bonded proton and carbon atoms.
- HMBC (Heteronuclear Multiple Bond Correlation): To identify long-range (2-3 bond)
 correlations between protons and carbons, which is crucial for assigning quaternary
 carbons and piecing together the molecular framework.
- NOESY (Nuclear Overhauser Effect Spectroscopy): To identify through-space correlations between protons that are in close proximity, which is essential for determining the relative stereochemistry, particularly at the C-6a and C-10a positions.

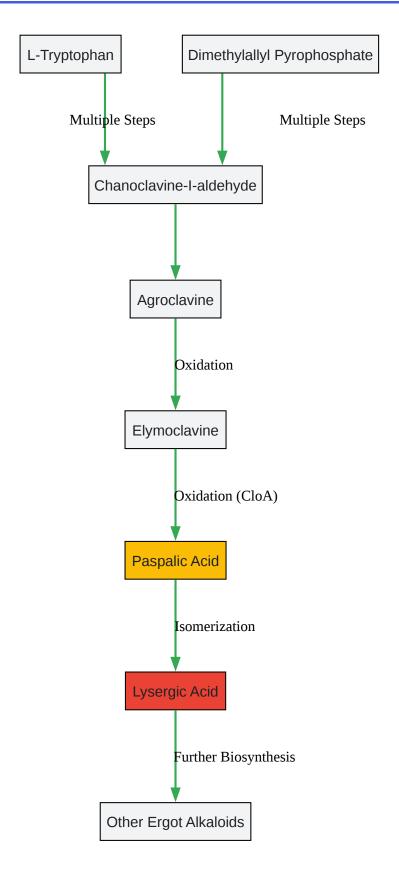
3.2.2. X-ray Crystallography Protocol

- Crystal Growth: Grow single crystals of **paspalic acid** suitable for X-ray diffraction. This is often the most challenging step and may require screening various solvents, temperatures, and crystallization techniques (e.g., slow evaporation, vapor diffusion).
- Data Collection: Mount a suitable single crystal on a goniometer and cool it in a stream of cold nitrogen gas (typically 100 K). Collect diffraction data using a single-crystal X-ray diffractometer equipped with a suitable X-ray source (e.g., Mo Kα or Cu Kα radiation) and a detector.
- Structure Solution and Refinement: Process the diffraction data to obtain a set of structure
 factors. Solve the crystal structure using direct methods or Patterson methods to obtain an
 initial model of the molecule. Refine the atomic coordinates and thermal parameters against
 the experimental data to obtain the final, high-resolution crystal structure. The absolute
 stereochemistry can be determined from anomalous diffraction data if a heavy atom is
 present or by using chiral reference molecules.

Biosynthesis and Relationship to Lysergic Acid

Paspalic acid is a key intermediate in the biosynthesis of ergot alkaloids. It is formed from elymoclavine through an oxidation reaction catalyzed by the enzyme CloA, a cytochrome P450 monooxygenase. **Paspalic acid** is then isomerized to the thermodynamically more stable lysergic acid, where the double bond is in conjugation with the indole ring (at the C-9 and C-10 positions). This isomerization can occur spontaneously or be enzymatically catalyzed.





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Caption: Simplified biosynthetic pathway of ergot alkaloids highlighting the role of **paspalic** acid.

Conclusion

Paspalic acid is a structurally complex and stereochemically defined molecule of significant interest in the field of natural products and medicinal chemistry. Its role as a key precursor to lysergic acid and other ergot alkaloids underscores the importance of a thorough understanding of its chemical and physical properties. The application of modern spectroscopic and crystallographic techniques is essential for its unambiguous characterization, providing the foundational knowledge required for its synthetic manipulation and the development of novel therapeutic agents. While detailed, publicly available spectral assignments and a crystal structure for paspalic acid remain elusive in the scientific literature, the methodologies and expected data outlined in this guide provide a robust framework for researchers in this field.

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References

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